(2E)-3-(7-propoxy-2H-chromen-3-yl)acrylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Propoxy-2H-chromen-3-yl)prop-2-enoic acid typically involves the condensation of 7-propoxy-2H-chromen-3-yl with prop-2-enoic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(7-Propoxy-2H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(7-Propoxy-2H-chromen-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(7-Propoxy-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate various enzymes and receptors, leading to its observed biological effects . For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(7-Methoxy-2H-chromen-3-yl)prop-2-enoic acid
- 3-(7-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid
- 3-(7-Butoxy-2H-chromen-3-yl)prop-2-enoic acid
Uniqueness
3-(7-Propoxy-2H-chromen-3-yl)prop-2-enoic acid stands out due to its unique propoxy group, which imparts distinct chemical and biological properties compared to its methoxy, ethoxy, and butoxy analogs . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(E)-3-(7-propoxy-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H16O4/c1-2-7-18-13-5-4-12-8-11(3-6-15(16)17)10-19-14(12)9-13/h3-6,8-9H,2,7,10H2,1H3,(H,16,17)/b6-3+ |
InChI Key |
NQBVYQVHPLFUCK-ZZXKWVIFSA-N |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)C=C(CO2)/C=C/C(=O)O |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(CO2)C=CC(=O)O |
Origin of Product |
United States |
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